1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core with two distinct aromatic substituents, making it a unique molecule with potential therapeutic benefits.
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves several steps:
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Synthetic Routes
- The starting materials typically include 2,4-dimethylbenzyl chloride and 4-methoxybenzyl chloride.
- These are reacted with a pyrido[2,3-d]pyrimidine precursor under basic conditions to form the desired product.
- The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
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Industrial Production Methods
- Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
- The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Hydrogen gas, palladium catalyst.
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
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Major Products
- Oxidation products may include carboxylic acids or ketones.
- Reduction products typically involve the formation of alcohols or amines.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Studied for its ability to modulate specific biological pathways.
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Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may bind to enzymes, inhibiting their activity.
- It can interact with receptors, modulating signal transduction pathways.
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Pathways Involved
- The compound may affect pathways involved in inflammation, cell proliferation, and apoptosis.
- It can modulate the activity of kinases and other signaling molecules.
Comparison with Similar Compounds
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds:
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Similar Compounds
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Uniqueness
- The presence of both 2,4-dimethylphenyl and 4-methoxyphenyl groups provides unique steric and electronic properties.
- The pyrido[2,3-d]pyrimidine core offers a distinct scaffold for biological activity.
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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